

Application Notes and Protocols: Disuccinimidyl Glutarate (DSG) in Protein Cross-Linking Studies

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Compound of Interest

Compound Name: Disodium glutarate

Cat. No.: B076919

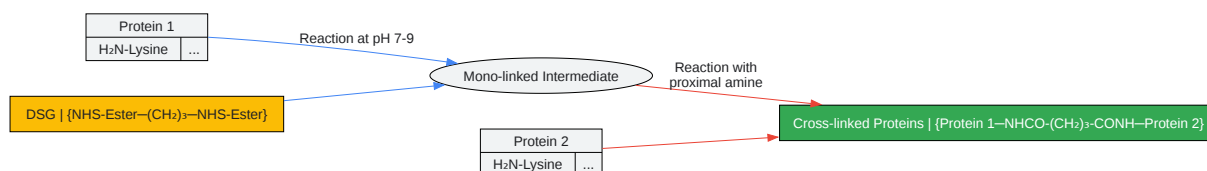
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Introduction

Disuccinimidyl glutarate (DSG), often used in buffer systems where its carboxylate form could be considered related to **disodium glutarate**, is a primary tool in the study of protein-protein interactions. As a homobifunctional, amine-reactive cross-linker, DSG covalently links proteins that are in close proximity.^{[1][2]} Its membrane permeability allows for both in vitro and in vivo cross-linking, making it a versatile reagent for stabilizing protein complexes for further analysis.^{[1][3][4]} DSG contains two N-hydroxysuccinimide (NHS) esters at either end of a 5-atom (7.7 Å) spacer arm that react with primary amines (like the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.^{[2][3][5]} These application notes provide detailed protocols for utilizing DSG in protein cross-linking studies, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

DSG's cross-linking activity is centered on the reaction of its NHS esters with nucleophilic primary amine groups on proteins. This reaction is most efficient at a neutral to slightly basic pH (7-9).^{[2][6]} The result is a stable amide bond, covalently linking the interacting proteins.



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Figure 1: Mechanism of DSG protein cross-linking.

Quantitative Data Summary

The efficiency of DSG cross-linking is dependent on several factors, including the concentration of the cross-linker and the protein, the buffer composition, pH, temperature, and incubation time. The following tables summarize typical experimental parameters.

Table 1: General Reaction Conditions for In Vitro Protein Cross-Linking with DSG

Parameter	Recommended Range	Notes
DSG Concentration	0.5 - 5 mM	Optimal concentration should be determined empirically.[6]
Molar Excess of DSG:Protein	10:1 to 20:1	Lower protein concentrations may require a higher molar excess.[1]
Protein Concentration	0.25 - 1 mg/mL	Dependent on the specific protein and interaction being studied.[7]
Reaction Buffer	Phosphate Buffered Saline (PBS), HEPES	Must be free of primary amines (e.g., Tris).[6][7]
pH	7.0 - 9.0	Reaction is more efficient at slightly alkaline pH.[1][2][6]
Temperature	4°C to Room Temperature (20-25°C)	Lower temperatures require longer incubation times.[1][6]
Incubation Time	30 min - 3 hours	30-60 minutes at room temperature; 2-3 hours at 4°C. [1][6]
Quenching Reagent	Tris or Glycine	10 - 200 mM final concentration.[1][6]

Table 2: Comparison of Homobifunctional NHS-Ester Cross-linkers

Cross-linker	Spacer Arm Length (Å)	Water Solubility	Membrane Permeability
DSG (Disuccinimidyl glutarate)	7.7	No (requires DMSO/DMF)	Yes
DSS (Disuccinimidyl suberate)	11.4	No (requires DMSO/DMF)	Yes
BS3 (Bis(sulfosuccinimidyl) suberate)	11.4	Yes	No

Experimental Protocols

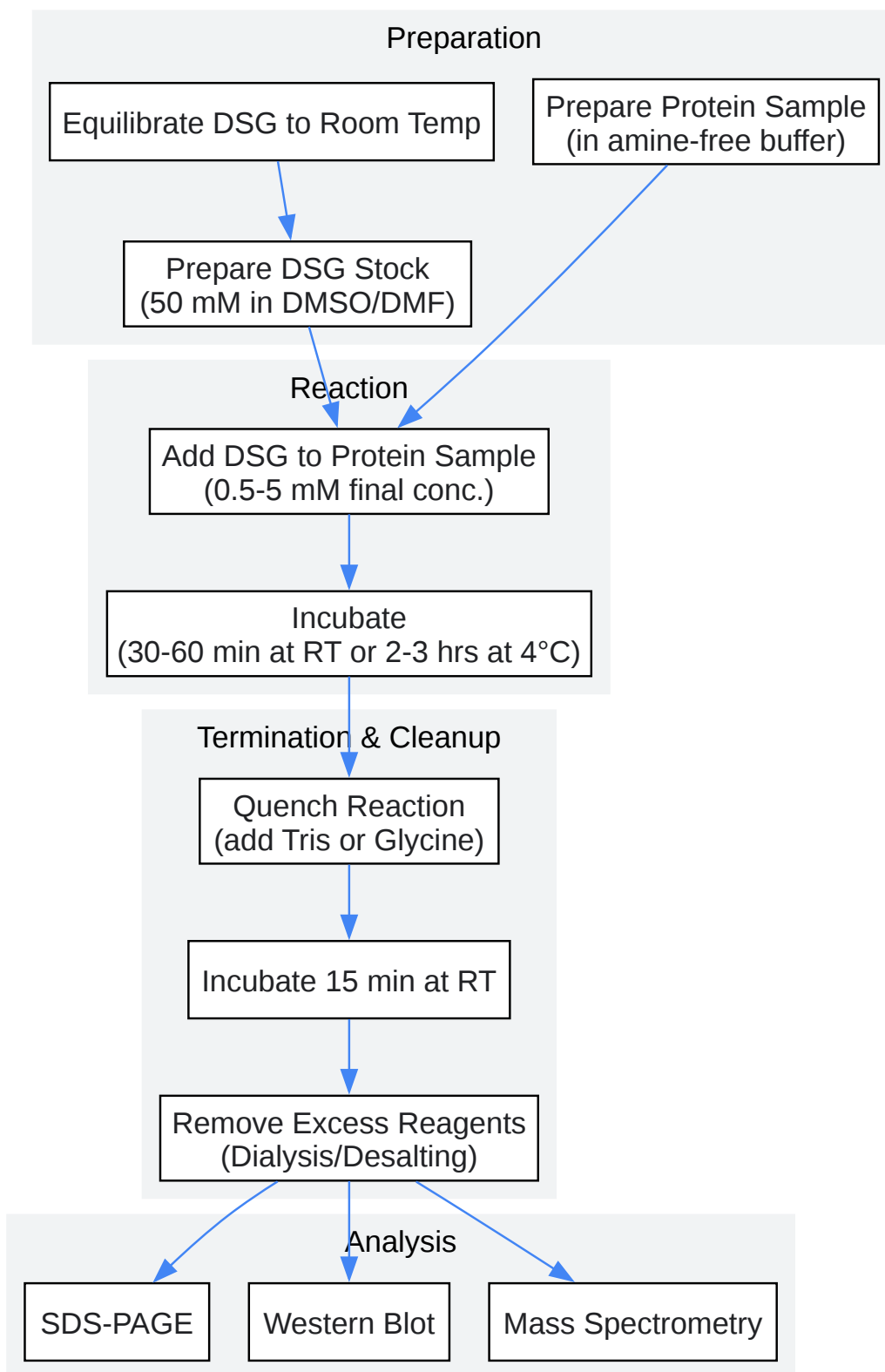
Protocol 1: In Vitro Cross-Linking of Purified Proteins

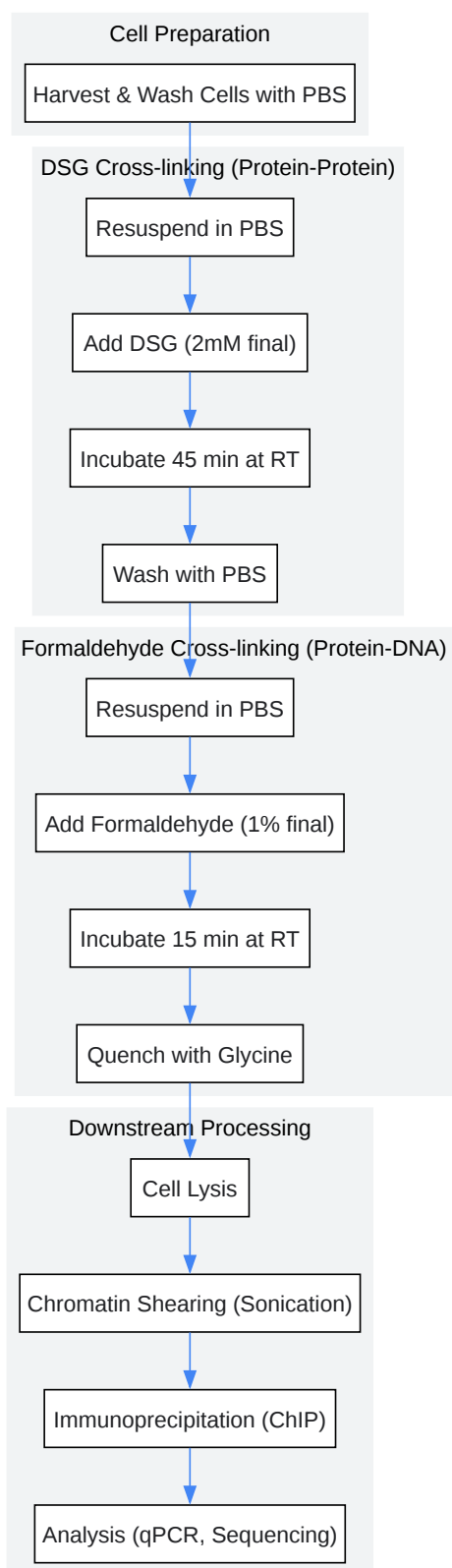
This protocol is designed for cross-linking purified proteins in solution to identify or confirm interactions.

Materials:

- DSG Cross-linker
- Dry DMSO or DMF
- Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
- Quenching buffer (1 M Tris-HCl or Glycine, pH 7.5)
- Desalting column or dialysis equipment

Workflow:





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